Cas no 1547775-93-8 (7-Bromo-5-fluoroisoquinolin-1-amine)

7-Bromo-5-fluoroisoquinolin-1-amine structure
1547775-93-8 structure
商品名:7-Bromo-5-fluoroisoquinolin-1-amine
CAS番号:1547775-93-8
MF:C9H6BrFN2
メガワット:241.059744358063
CID:5880963
PubChem ID:81881312

7-Bromo-5-fluoroisoquinolin-1-amine 化学的及び物理的性質

名前と識別子

    • 7-Bromo-5-fluoroisoquinolin-1-amine
    • 1547775-93-8
    • AKOS020863125
    • EN300-3055468
    • インチ: 1S/C9H6BrFN2/c10-5-3-7-6(8(11)4-5)1-2-13-9(7)12/h1-4H,(H2,12,13)
    • InChIKey: IPZBNIMYZJNXLD-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=C(C2C=CN=C(C=2C=1)N)F

計算された属性

  • せいみつぶんしりょう: 239.96984g/mol
  • どういたいしつりょう: 239.96984g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 191
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 38.9Ų

7-Bromo-5-fluoroisoquinolin-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-3055468-2.5g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95.0%
2.5g
$2071.0 2025-03-19
Enamine
EN300-3055468-10.0g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95.0%
10.0g
$4545.0 2025-03-19
Enamine
EN300-3055468-0.5g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95.0%
0.5g
$824.0 2025-03-19
Enamine
EN300-3055468-0.25g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95.0%
0.25g
$524.0 2025-03-19
1PlusChem
1P0286OX-100mg
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95%
100mg
$515.00 2024-06-20
1PlusChem
1P0286OX-2.5g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95%
2.5g
$2622.00 2023-12-21
1PlusChem
1P0286OX-5g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95%
5g
$3851.00 2023-12-21
Enamine
EN300-3055468-0.05g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95.0%
0.05g
$245.0 2025-03-19
Enamine
EN300-3055468-5.0g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95.0%
5.0g
$3065.0 2025-03-19
Enamine
EN300-3055468-1.0g
7-bromo-5-fluoroisoquinolin-1-amine
1547775-93-8 95.0%
1.0g
$1057.0 2025-03-19

7-Bromo-5-fluoroisoquinolin-1-amine 関連文献

7-Bromo-5-fluoroisoquinolin-1-amineに関する追加情報

Research Brief on 7-Bromo-5-fluoroisoquinolin-1-amine (CAS: 1547775-93-8) in Chemical Biology and Pharmaceutical Applications

The compound 7-Bromo-5-fluoroisoquinolin-1-amine (CAS: 1547775-93-8) has recently emerged as a promising scaffold in medicinal chemistry and drug discovery. This heterocyclic amine derivative, featuring both bromo and fluoro substituents, exhibits unique physicochemical properties that make it attractive for the development of targeted therapies. Recent studies have explored its potential as a kinase inhibitor, particularly in the context of oncology and inflammatory diseases. The presence of the bromine atom at the 7-position and fluorine at the 5-position significantly influences its binding affinity and selectivity towards various biological targets.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated that 7-Bromo-5-fluoroisoquinolin-1-amine serves as a versatile intermediate for the synthesis of potent and selective kinase inhibitors. Researchers utilized structure-activity relationship (SAR) analysis to optimize derivatives of this compound, achieving nanomolar potency against several clinically relevant kinases. The electron-withdrawing effects of the fluorine atom were found to enhance metabolic stability, while the bromine atom facilitated further functionalization through cross-coupling reactions, enabling rapid diversification of the scaffold.

In the field of chemical biology, this compound has been employed as a molecular probe to investigate protein-ligand interactions. A recent Nature Chemical Biology publication highlighted its use in covalent fragment-based drug discovery, where the amine functionality was modified to create electrophilic warheads capable of targeting non-catalytic cysteine residues. This approach has opened new avenues for addressing challenging drug targets, particularly in the realm of protein-protein interactions that were previously considered "undruggable".

From a synthetic chemistry perspective, novel methodologies have been developed for the efficient preparation of 7-Bromo-5-fluoroisoquinolin-1-amine and its derivatives. A 2024 Organic Letters report described a palladium-catalyzed amination protocol that significantly improves the yield and purity of this compound compared to traditional synthetic routes. These advances in synthetic accessibility have accelerated the exploration of its pharmaceutical potential, with several derivatives currently in preclinical evaluation for various therapeutic indications.

The pharmacokinetic profile of 7-Bromo-5-fluoroisoquinolin-1-amine derivatives has been extensively characterized in recent ADME studies. Researchers have noted that the fluorine substitution confers favorable membrane permeability and blood-brain barrier penetration, making this scaffold particularly interesting for central nervous system targets. Meanwhile, the bromine atom provides a convenient handle for radiolabeling, enabling the development of positron emission tomography (PET) tracers for target engagement studies in vivo.

Current research directions focus on expanding the therapeutic applications of this scaffold beyond kinase inhibition. Preliminary data presented at the 2024 American Chemical Society National Meeting revealed promising activity against epigenetic targets, including bromodomain-containing proteins and histone deacetylases. These findings suggest that 7-Bromo-5-fluoroisoquinolin-1-amine derivatives may play a significant role in the next generation of epigenetic therapies for cancer and neurological disorders.

In conclusion, 7-Bromo-5-fluoroisoquinolin-1-amine represents a versatile and pharmacologically relevant scaffold with broad applications in drug discovery and chemical biology. The unique combination of its halogen substituents and amine functionality provides multiple opportunities for structural optimization and target engagement. As synthetic methodologies continue to improve and our understanding of its structure-activity relationships deepens, this compound is poised to make significant contributions to the development of novel therapeutic agents in the coming years.

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